(R)-5-Isopropylcarbonyloxymethyl Tolterodine (R)-5-Isopropylcarbonyloxymethyl Tolterodine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18008532
InChI: InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
SMILES:
Molecular Formula: C26H37NO3
Molecular Weight: 411.6 g/mol

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

CAS No.:

Cat. No.: VC18008532

Molecular Formula: C26H37NO3

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Isopropylcarbonyloxymethyl Tolterodine -

Specification

Molecular Formula C26H37NO3
Molecular Weight 411.6 g/mol
IUPAC Name [3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate
Standard InChI InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
Standard InChI Key UEMMFPSHISRHIK-HSZRJFAPSA-N
Isomeric SMILES CC(C)C(=O)OCC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Canonical SMILES CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

(R)-5-Isopropylcarbonyloxymethyl Tolterodine belongs to the class of toluic acid esters, featuring a stereochemically defined (R)-configuration at the chiral center. Its molecular formula, C₂₆H₃₇NO₃, corresponds to a molecular weight of 411.586 g/mol . The compound’s IUPAC name, [3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate, reflects its intricate structure, which integrates a phenylpropylamine backbone modified with isopropylcarbonyloxymethyl and hydroxyl substituents .

Table 1: Key Molecular Properties of (R)-5-Isopropylcarbonyloxymethyl Tolterodine

PropertyValueSource
CAS No.1380491-70-2
Molecular FormulaC₂₆H₃₇NO₃
Molecular Weight411.586 g/mol
SMILESCC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
InChI KeyUEMMFPSHISRHIK-HSZRJFAPSA-N

The stereochemistry of the (R)-enantiomer is critical to its interaction with biological targets, as enantiomeric impurities can alter pharmacological efficacy or safety profiles .

Physicochemical Properties

Synthetic Pathways and Role in Pharmaceutical Manufacturing

Chirality and Enantioselective Synthesis

FactorImpact on Impurity FormationMitigation Strategy
Catalyst SelectivityLow enantioselectivity → racemic mixtureUse high-fidelity chiral catalysts
Reaction TemperatureElevated temps → side reactionsOptimize thermal profiles
Solvent PolarityPolar solvents → hydrolysisEmploy aprotic solvents (e.g., DCM)

Analytical Characterization and Quality Control

Chromatographic Profiling

High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is the gold standard for resolving (R)-5-Isopropylcarbonyloxymethyl Tolterodine from its (S)-enantiomer and other process impurities. Method validation parameters—including resolution (Rs > 1.5), tailing factor (<2.0), and precision (%RSD <2.0)—ensure reliable quantification at levels as low as 0.1% .

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR): The compound’s proton NMR spectrum displays distinct signals for the isopropyl groups (δ 1.0–1.2 ppm), aromatic protons (δ 6.8–7.4 ppm), and ester carbonyl (δ 170–175 ppm in ¹³C NMR).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode yields a predominant [M+H]⁺ ion at m/z 412.3, consistent with its molecular weight .

Regulatory and Pharmacopeial Standards

Stability-Indicating Methods

Forced degradation studies (acid/base hydrolysis, oxidative stress) confirm the stability-indicating capability of analytical methods. The compound’s ester group is susceptible to hydrolysis under alkaline conditions, generating 5-hydroxymethyl Tolterodine and isopropylcarbonyl acid as degradation products .

Future Directions and Research Opportunities

Advanced Synthetic Methodologies

Exploring continuous flow chemistry or biocatalytic routes could enhance enantioselectivity and reduce impurity formation. For example, immobilized lipases have shown promise in esterification reactions, offering greener alternatives to traditional catalysts .

Toxicological Profiling

While (R)-5-Isopropylcarbonyloxymethyl Tolterodine’s toxicity remains uncharacterized, in vitro assays using hepatocyte models could elucidate its metabolic fate and potential cytotoxic effects, informing safer manufacturing practices .

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